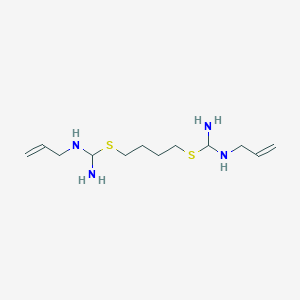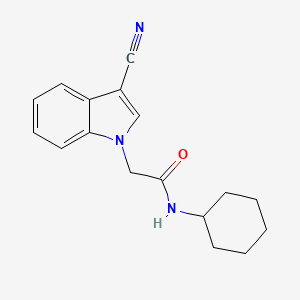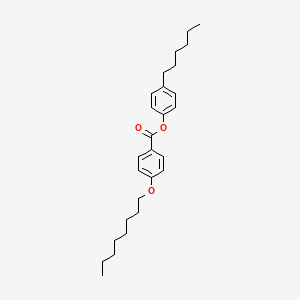![molecular formula C30H26N4O8 B12471883 2,2'-{butane-1,4-diylbis[oxybenzene-2,1-diylnitrilo(E)methylylidene]}bis(6-nitrophenol)](/img/structure/B12471883.png)
2,2'-{butane-1,4-diylbis[oxybenzene-2,1-diylnitrilo(E)methylylidene]}bis(6-nitrophenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-{[2-(4-{2-[(E)-[(2-hydroxy-3-nitrophenyl)methylidene]amino]phenoxy}butoxy)phenyl]imino}methyl]-6-nitrophenol is a complex organic compound characterized by its intricate structure and potential applications in various scientific fields. This compound features multiple functional groups, including nitro, hydroxyl, and imino groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(4-{2-[(E)-[(2-hydroxy-3-nitrophenyl)methylidene]amino]phenoxy}butoxy)phenyl]imino}methyl]-6-nitrophenol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with an amine derivative to form a Schiff base.
Etherification: The Schiff base is then reacted with a phenoxybutoxy derivative under basic conditions to form the ether linkage.
Final Assembly: The final step involves the coupling of the intermediate products to form the complete structure of 2-[(E)-{[2-(4-{2-[(E)-[(2-hydroxy-3-nitrophenyl)methylidene]amino]phenoxy}butoxy)phenyl]imino}methyl]-6-nitrophenol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-[(E)-{[2-(4-{2-[(E)-[(2-hydroxy-3-nitrophenyl)methylidene]amino]phenoxy}butoxy)phenyl]imino}methyl]-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield nitrobenzaldehyde derivatives, while reduction of the nitro groups can produce corresponding aniline derivatives.
科学的研究の応用
2-[(E)-{[2-(4-{2-[(E)-[(2-hydroxy-3-nitrophenyl)methylidene]amino]phenoxy}butoxy)phenyl]imino}methyl]-6-nitrophenol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[(E)-{[2-(4-{2-[(E)-[(2-hydroxy-3-nitrophenyl)methylidene]amino]phenoxy}butoxy)phenyl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitro group may participate in redox reactions, while the imino group can form hydrogen bonds with target proteins, influencing their function.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Other Schiff Bases: Compounds with similar imino groups, used in various chemical and biological applications.
Uniqueness
2-[(E)-{[2-(4-{2-[(E)-[(2-hydroxy-3-nitrophenyl)methylidene]amino]phenoxy}butoxy)phenyl]imino}methyl]-6-nitrophenol is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile interactions in both chemical and biological systems, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C30H26N4O8 |
|---|---|
分子量 |
570.5 g/mol |
IUPAC名 |
2-[[2-[4-[2-[(2-hydroxy-3-nitrophenyl)methylideneamino]phenoxy]butoxy]phenyl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C30H26N4O8/c35-29-21(9-7-13-25(29)33(37)38)19-31-23-11-1-3-15-27(23)41-17-5-6-18-42-28-16-4-2-12-24(28)32-20-22-10-8-14-26(30(22)36)34(39)40/h1-4,7-16,19-20,35-36H,5-6,17-18H2 |
InChIキー |
VTIWRZZQGPZXIF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N=CC2=C(C(=CC=C2)[N+](=O)[O-])O)OCCCCOC3=CC=CC=C3N=CC4=C(C(=CC=C4)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B12471804.png)
![4-chloro-3-(piperidin-1-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12471817.png)
![3-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B12471823.png)
![N-[1-[4-(2,2-difluoroethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B12471833.png)

![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12471855.png)
![N3,N3',5-trimethyl-4'-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-[1,1'-biphenyl]-3,5-dicarboxamide](/img/structure/B12471856.png)

![N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12471864.png)
![N-(3-bromophenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12471872.png)
![3-amino-6-tert-butyl-N,4-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12471873.png)


![N-[(5-bromo-2-methoxyphenyl)methylideneamino]-3-methylbutanamide](/img/structure/B12471886.png)
